molecular formula C11H14N2O4 B4881790 N-(4-hydroxybutyl)-3-nitrobenzamide CAS No. 413573-35-0

N-(4-hydroxybutyl)-3-nitrobenzamide

Cat. No. B4881790
CAS RN: 413573-35-0
M. Wt: 238.24 g/mol
InChI Key: VNMZWNCKOACTBK-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)-3-nitrobenzamide, also known as HBNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with butanol and thionyl chloride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. HBNB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell survival and proliferation. N-(4-hydroxybutyl)-3-nitrobenzamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic process. Additionally, N-(4-hydroxybutyl)-3-nitrobenzamide has been found to inhibit the Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-(4-hydroxybutyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-hydroxybutyl)-3-nitrobenzamide has anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, N-(4-hydroxybutyl)-3-nitrobenzamide has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-hydroxybutyl)-3-nitrobenzamide is its potent anti-cancer activity, which makes it a promising candidate for use in cancer research. Additionally, N-(4-hydroxybutyl)-3-nitrobenzamide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(4-hydroxybutyl)-3-nitrobenzamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-hydroxybutyl)-3-nitrobenzamide. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that N-(4-hydroxybutyl)-3-nitrobenzamide exhibits potent anti-cancer activity, and further research is needed to explore its potential as a cancer treatment. Additionally, further research is needed to explore the anti-inflammatory and anti-oxidant properties of N-(4-hydroxybutyl)-3-nitrobenzamide, and its potential use in the treatment of various inflammatory diseases. Finally, further research is needed to explore the potential use of N-(4-hydroxybutyl)-3-nitrobenzamide as an antimicrobial agent.

Scientific Research Applications

N-(4-hydroxybutyl)-3-nitrobenzamide has been widely studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that N-(4-hydroxybutyl)-3-nitrobenzamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(4-hydroxybutyl)-3-nitrobenzamide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-hydroxybutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-7-2-1-6-12-11(15)9-4-3-5-10(8-9)13(16)17/h3-5,8,14H,1-2,6-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZWNCKOACTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293081
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxybutyl)-3-nitrobenzamide

CAS RN

413573-35-0
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=413573-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxybutyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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